molecular formula C10H20O3Si B015434 (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one CAS No. 164264-14-6

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one

Cat. No. B015434
M. Wt: 216.35 g/mol
InChI Key: WNRXZIBXHZJOBE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related tetrahydrofuran derivatives involves diastereoselective methodologies, leveraging the reactivity of tert-butyl carbonates and 1,5-dienes to generate trisubstituted tetrahydrofurans. These reactions utilize thermal Cope rearrangement, Boc deprotection, and oxy-Michael addition to form the furan scaffolds, showcasing a versatile approach to constructing such molecules (Emmetiere & Grenning, 2020).

Molecular Structure Analysis

Structural analysis of similar compounds, such as tris(3,5-di-tert-butylcatecholato)molybdenum(VI), reveals intricate dimeric formations and high affinity for Lewis bases, leading to monomers with capped octahedral geometry. This highlights the complexity and diversity of molecular structures attainable within this chemical space (Randolph et al., 2013).

Chemical Reactions and Properties

Addition and cycloaddition reactions of di-tert-butyl(di-tert-butylphenylsilylimino) silane demonstrate the reactivity of similar compounds toward ethanol, HCl, acetone, and 2,3-dimethyl-1,3-butadiene, leading to various insertion and cycloaddition products. This reflects the versatile chemical behavior and potential for generating diverse molecules from a single precursor (Niesmann, Klingebiel, & Noltemeyer, 1996).

Physical Properties Analysis

The synthesis and olfactory properties of 2-substituted 2-tert-butyl-5-methyl-2,5-dihydrofurans reveal insights into the physical characteristics of related molecules. The synthesis approach, involving Grignard reactions, Lindlar hydrogenation, and cyclization, highlights the processes through which physical properties like odor can be tailored in these compounds (Kraft, Popaj, & Abate, 2006).

Chemical Properties Analysis

The tert-butyl dimethyl silyl group has been studied for its role in enhancing drug cytotoxicity, indicating the significance of protective groups in modulating chemical activity. Although focused on a biological application, this research underscores the importance of specific functional groups in determining the chemical properties of molecules (Donadel et al., 2005).

Scientific Research Applications

  • Silylation Product in Enantiomeric Purity Determination

    It is used in assay methods to determine the enantiomeric purity of ketones. This application highlights its utility in stereochemical analyses in organic chemistry (Overman & Rishton, 2003).

  • Enhancer of Drug Cytotoxicity

    The tert-butyl dimethyl silyl group enhances drug cytotoxicity against human tumor cells, indicating its potential in medicinal chemistry and pharmacology (Donadel et al., 2005).

  • Allylic Oxidation Product

    It is identified as an allylic oxidation product of tert-butyl(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)diphenylsilane, which is significant in synthetic organic chemistry (Salas et al., 2011).

  • Synthesis of Tetrahydrofuro[3,2-c]oxepin-4(6H)-ones

    The compound is involved in one-pot synthesis methods for creating Furo[3,2-c]oxepin-4-one derivatives, demonstrating its role in heterocyclic chemistry (Kobayashi et al., 2004).

  • Substitution Reactions in Organic Synthesis

    It is used in zinc and samarium-promoted substitution reactions, showcasing its versatility in organic synthesis (Valiullina et al., 2018).

  • Novel Fluorinated Building Block

    Its derivatives are utilized in the synthesis of 3-fluorofuran-2(5H)-ones, which serve as novel fluorinated building blocks in chemical synthesis (Pomeisl et al., 2007).

  • Production of Furan and Dihydrofuran Derivatives

    It is instrumental in generating derivatives of furan and 2,5-dihydrofuran, important in the study of heterocyclic compounds (Rompes et al., 2010).

  • Synthesis of Tetrahydrofurans

    The transformation of certain tert-butyl carbonates to 2,3,4-trisubstituted tetrahydrofurans indicates its application in the synthesis of complex organic molecules (Emmetiere & Grenning, 2020).

  • Formation of Enantioenriched Reagents

    It's involved in the synthesis and utilization of enantioenriched reagents, particularly in reactions with aldehydes (Johns et al., 2003).

Future Directions

The tert-butyldimethylsilyl group has potential applications in biocatalytic processes4. Its unique reactivity pattern and role as a protecting group make it a valuable tool in the development of new synthetic methodologies4.


Please note that this information is based on the available resources and may not cover all aspects of the compound. For a more detailed analysis, please refer to specific scientific literature and resources.


properties

IUPAC Name

(3S)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3Si/c1-10(2,3)14(4,5)13-8-6-7-12-9(8)11/h8H,6-7H2,1-5H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRXZIBXHZJOBE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450104
Record name (S)-2-(tert-Butyldimethylsilyloxy)-g-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one

CAS RN

164264-14-6
Record name (S)-2-(tert-Butyldimethylsilyloxy)-g-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

9.0 g of imidazole and 15.9 g of t-butyldimethylsilyl chloride were added in order to a dimethylformamide (180 ml) solution of 9.0 g of 3-hydroxydihydrofuran-2-(3H)-one, and the reaction liquid was stirred for 1 hour at room temperature. The reaction liquid was diluted with ethyl acetate, washed with water, and dried with anhydrous sodium sulfate. The solvent was evaporated away under reduced pressure, and the resulting residue was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=5/1) to obtain the entitled compound as a colorless oily substance.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxydihydrofuran-2(3H)-one (5 g, 49 mmol) in anhydrous DMF (50 mL) was added imidazole (6.7 g, 98 mmol) and TBDMS chloride (8.1 g, 54 mmol). The reaction was allowed to stir under an N2 atmosphere at room temperature overnight. The reaction was diluted with diethyl ether and washed with 1 N aqueous HCl×2 then brine×1. The organic phase was dried over Na2SO4 and the solvent removed in vacuo to yield 3-(tert-butyldimethylsilyloxy)dihydrofuran-2(3H)-one (11 g, 49 mmol) as a clear oil. [M+H] calc'd for C10H20O3Si, 217. found, 217.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
Reactant of Route 2
Reactant of Route 2
(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
Reactant of Route 3
(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
Reactant of Route 4
(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
Reactant of Route 5
(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
Reactant of Route 6
(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one

Citations

For This Compound
1
Citations
J Mulzer, A Mantoulidis, E Öhler - The Journal of Organic …, 2000 - ACS Publications
Total syntheses of the microtubule stabilizing antitumor drugs epothilone B and D are described, starting from optically pure (S)-malic acid and methyl (R)-3-hydroxy-2-methylpropionate…
Number of citations: 180 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.